molecular formula C19H19N5O2S B6556822 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]propanamide CAS No. 1040647-99-1

3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]propanamide

Cat. No. B6556822
CAS RN: 1040647-99-1
M. Wt: 381.5 g/mol
InChI Key: OCYXLCUVYUXWJZ-UHFFFAOYSA-N
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Description

The compound “3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]propanamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and an amide group (a carbonyl group adjacent to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . For example, the thiazole ring could be formed through a condensation reaction involving a thiol and an amide . The pyridine ring could be introduced through a cross-coupling reaction . The exact synthetic route would depend on the desired final product and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the nitrogen atoms in the thiazole and pyridine rings could result in these rings being planar. The amide group could also participate in resonance, which would have an impact on the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups . The thiazole and pyridine rings could potentially undergo electrophilic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of the polar amide group and the aromatic rings could affect its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity . It could also be interesting to study its potential applications, for example in medicinal chemistry .

properties

IUPAC Name

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c25-17(21-12-15-8-4-5-11-20-15)10-9-16-13-27-19(23-16)24-18(26)22-14-6-2-1-3-7-14/h1-8,11,13H,9-10,12H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYXLCUVYUXWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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